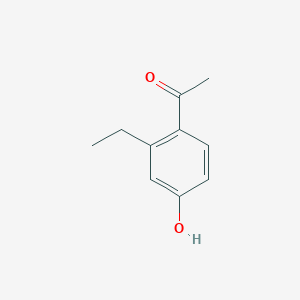

1-(2-Ethyl-4-hydroxyphenyl)ethan-1-one

Description

1-(2-Ethyl-4-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C10H12O2 It is a derivative of acetophenone, featuring an ethyl group and a hydroxyl group attached to the phenyl ring

Properties

IUPAC Name |

1-(2-ethyl-4-hydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-8-6-9(12)4-5-10(8)7(2)11/h4-6,12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUAOEHHZFQJBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)O)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-4-hydroxyphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethylphenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethyl-4-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: this compound can be converted to 1-(2-ethyl-4-oxophenyl)ethan-1-one.

Reduction: The compound can be reduced to 1-(2-ethyl-4-hydroxyphenyl)ethanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Research

- Ethylvanillin has been studied for its potential as an antioxidant and anti-inflammatory agent . Its hydroxyl group allows it to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

- Case studies have shown that ethylvanillin exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

-

Food Industry

- Used extensively as a flavoring agent due to its vanilla-like aroma, ethylvanillin is recognized for enhancing the sensory attributes of food products.

- Research indicates that it can also act as a natural preservative due to its antimicrobial properties, extending the shelf life of food items.

-

Cosmetic Applications

- Ethylvanillin is incorporated into cosmetic formulations for its fragrance properties. Studies indicate that it may also possess skin-soothing effects, making it suitable for use in lotions and creams.

-

Material Science

- The compound is explored in the development of biodegradable polymers. Its incorporation into polymer matrices enhances mechanical properties while providing antimicrobial characteristics.

- Research has demonstrated that ethylvanillin-modified materials show improved resistance to microbial degradation.

Mechanism of Action

The mechanism of action of 1-(2-ethyl-4-hydroxyphenyl)ethan-1-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

1-(2-Hydroxyphenyl)ethan-1-one: Lacks the ethyl group, resulting in different chemical properties and reactivity.

1-(4-Hydroxyphenyl)ethan-1-one: The hydroxyl group is positioned differently on the phenyl ring, affecting its chemical behavior.

1-(2-Ethylphenyl)ethan-1-one: Lacks the hydroxyl group, leading to different interactions and applications.

Uniqueness: 1-(2-Ethyl-4-hydroxyphenyl)ethan-1-one is unique due to the presence of both an ethyl group and a hydroxyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Biological Activity

1-(2-Ethyl-4-hydroxyphenyl)ethan-1-one, also known as ethyl 4-hydroxyacetophenone, is a compound with significant biological activity. It is characterized by its phenolic structure, which contributes to various pharmacological properties. This article reviews the biological activities of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H12O2

- CAS Number : 103323-98-4

Antioxidant Activity

Research has indicated that compounds with phenolic structures exhibit strong antioxidant properties. The hydroxyl groups in this compound can donate hydrogen atoms to free radicals, thus neutralizing them and preventing oxidative stress in cells.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes:

- Acetylcholinesterase (AChE) : This compound demonstrates significant inhibition of AChE, an enzyme linked to neurodegenerative diseases such as Alzheimer's. A study reported a Ki value of approximately 22.13 nM for related phenolic compounds, indicating potent AChE inhibition .

- Carbonic Anhydrases (CAs) : It also shows potential as an inhibitor of carbonic anhydrases, which are crucial in regulating pH and fluid balance in biological systems. The compound's structural similarity to known CA inhibitors suggests it may serve as a lead compound for developing new therapeutics .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens:

- Bacterial Strains : Studies have shown that derivatives of this compound exhibit activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .

- Fungal Strains : The compound has also been tested for antifungal activity, revealing moderate efficacy against various fungal pathogens.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Binding : The compound binds to the active sites of enzymes such as AChE and CAs, inhibiting their activity and altering metabolic pathways.

- Radical Scavenging : Its antioxidant capacity allows it to scavenge free radicals, thereby protecting cellular components from oxidative damage.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.